molecular formula C18H18N6O B7635797 (4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone

(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No. B7635797
M. Wt: 334.4 g/mol
InChI Key: QTKZNNJFNLBXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone has been shown to modulate the levels of various neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. These biochemical effects are thought to be responsible for its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using (4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone in lab experiments is its high potency and selectivity. It exhibits potent antidepressant and anxiolytic effects at low doses, making it an ideal compound for studying the mechanisms of these disorders. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it challenging to produce in large quantities.

Future Directions

There are several future directions for the research on (4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone. One of the most promising directions is to study its potential use in the treatment of neuropathic pain. Additionally, further research is needed to understand its mechanism of action fully and to identify potential side effects. Finally, there is also a need to develop more efficient and cost-effective synthesis methods for this compound, which may increase its accessibility to researchers.

Synthesis Methods

The synthesis of (4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone involves a multi-step process. The first step involves the reaction of 4-phenylpiperazine with 2-bromo-1-(4-methylphenyl)ethanone to obtain (4-phenylpiperazin-1-yl)(4-methylphenyl)methanone. This intermediate is then reacted with sodium azide and copper sulfate to obtain (4-phenylpiperazin-1-yl)(4-methylphenyl)methanone azide. Finally, the azide group is reduced using palladium on carbon to obtain the desired product.

Scientific Research Applications

(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antidepressant and anxiolytic activities in animal models. Additionally, it has also been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-[2-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(16-8-4-5-9-17(16)24-14-19-20-21-24)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKZNNJFNLBXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone

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